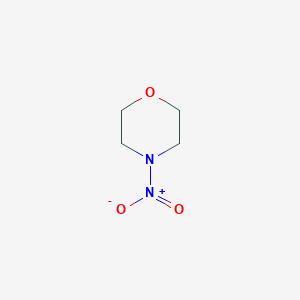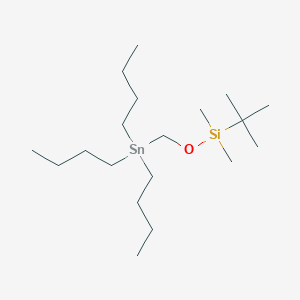
4-Nitromorpholine
Descripción general
Descripción
4-Nitromorpholine: is an organic compound with the chemical formula C₄H₈N₂O₄ . It is a pale yellow powder that is known for its mutagenic and carcinogenic properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Morpholine: One of the primary methods for synthesizing 4-Nitromorpholine involves the nitration of morpholine. This process typically uses a nitrating mixture of fuming nitric acid and acetic anhydride.
Oxidation of N-Nitrosomorpholine: Another method involves the oxidation of N-Nitrosomorpholine using peroxytrifluoroacetic acid.
Reaction with Dinitrogen Pentoxide: this compound can also be synthesized by reacting morpholine with dinitrogen pentoxide.
Industrial Production Methods: Industrial production of this compound often involves the nitration of morpholine due to its efficiency and relatively straightforward process. The reaction conditions are carefully controlled to ensure safety and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of morpholine derivatives.
Substitution: This compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Peroxytrifluoroacetic acid is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed:
Nitrogen Oxides: Formed during oxidation reactions.
Morpholine Derivatives: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
4-Nitromorpholine has several applications in scientific research:
Mecanismo De Acción
4-Nitromorpholine exerts its effects primarily through the formation of reactive oxygen species and compounds that can crosslink DNA. This leads to DNA damage, which can result in mutagenesis and carcinogenesis . The compound is hydroxylated by enzymes, likely cytochrome P450, which facilitates its interaction with DNA .
Comparación Con Compuestos Similares
N-Nitrosomorpholine: Similar in structure but contains a nitroso group instead of a nitro group.
Morpholine: The parent compound from which 4-Nitromorpholine is derived.
N-Nitroamines: A broader class of compounds that includes this compound.
Uniqueness: this compound is unique due to its specific combination of mutagenic and carcinogenic properties, making it a valuable compound for research in understanding DNA damage and repair mechanisms .
Propiedades
IUPAC Name |
4-nitromorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c7-6(8)5-1-3-9-4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXKWVREBLYPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194456 | |
| Record name | N-Nitromorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-32-3 | |
| Record name | 4-Nitromorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitromorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4164-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Nitromorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5D681TQ9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)











